(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 476316-84-4
VCID: VC6886957
InChI: InChI=1S/C19H15N3O4S/c1-26-16-9-5-14(6-10-16)17-12-27-19(20-17)21-18(23)11-4-13-2-7-15(8-3-13)22(24)25/h2-12H,1H3,(H,20,21,23)/b11-4+
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H15N3O4S
Molecular Weight: 381.41

(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

CAS No.: 476316-84-4

Cat. No.: VC6886957

Molecular Formula: C19H15N3O4S

Molecular Weight: 381.41

* For research use only. Not for human or veterinary use.

(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide - 476316-84-4

Specification

CAS No. 476316-84-4
Molecular Formula C19H15N3O4S
Molecular Weight 381.41
IUPAC Name (E)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C19H15N3O4S/c1-26-16-9-5-14(6-10-16)17-12-27-19(20-17)21-18(23)11-4-13-2-7-15(8-3-13)22(24)25/h2-12H,1H3,(H,20,21,23)/b11-4+
Standard InChI Key NHPLCACREKRGEB-NYYWCZLTSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (CAS: 476316-84-4) features a thiazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with an acrylamide moiety bearing a 4-nitrophenyl substituent. The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as tubulin or DNA .

Molecular Formula: C₁₉H₁₅N₃O₄S
Molecular Weight: 381.41 g/mol
IUPAC Name: (E)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide.

Physicochemical Properties

Key physicochemical parameters are derived from structurally related compounds (Table 1) :

PropertyValueSource
Melting Point229–231°C (analogous compound)
SolubilityLow aqueous solubility
LogP (Predicted)3.2Calculated
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The nitro group confers electron-withdrawing effects, enhancing reactivity in electrophilic substitutions, while the methoxy group contributes to lipid solubility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step strategy (Figure 1), adapted from protocols for analogous thiazole-acrylamides :

Step 1: Thiazole Ring Formation
4-(4-Methoxyphenyl)thiazol-2-amine is synthesized via cyclization of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with thiourea in ethanol under reflux . Yield: 50–90% .

Step 2: Acrylamide Coupling
The amine reacts with 3-(4-nitrophenyl)acryloyl chloride in the presence of EDCI and DMAP, yielding the title compound. Stereoselective (E)-configuration is ensured by using excess base to prevent isomerization .

Optimization Challenges

Key challenges include:

  • Stereochemical Control: Maintaining the (E)-configuration requires anhydrous conditions and low temperatures .

  • Purification: Column chromatography (hexane/EtOAc) is necessary due to byproducts from incomplete cyclization .

Biological Activity and Mechanisms

Antimicrobial Activity

Benzothiazole derivatives demonstrate broad-spectrum activity. N-(4-Nitrophenyl)acrylamide analogs inhibit bacterial DNA gyrase with MIC values of 4–8 µg/mL against Staphylococcus aureus .

Research Findings and Comparative Analysis

Structural Analogues

Comparative data highlight the impact of substituents on bioactivity (Table 2) :

CompoundTargetIC₅₀/GI₅₀Mechanism
Title CompoundN/APendingHypothesized tubulin
6d Tubulin0.6 µMPolymerization inhibition
VC5048336Kinases1.2 µMATP-competitive

The methoxy group in the title compound may improve membrane permeability compared to nitro-only analogs.

Future Directions

Pharmacokinetic Studies

Priority Areas:

  • Bioavailability: Structural modifications to enhance aqueous solubility without compromising target affinity.

  • Metabolic Stability: Assessing susceptibility to cytochrome P450-mediated oxidation .

Target Identification

Proteomic profiling and molecular docking studies are needed to identify high-affinity targets. Preliminary models suggest potential interaction with β-tubulin’s colchicine-binding site .

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